molecular formula C6H7NO7S2 B093471 5-Amino-4-hydroxybenzene-1,3-disulphonic acid CAS No. 120-98-9

5-Amino-4-hydroxybenzene-1,3-disulphonic acid

Cat. No. B093471
CAS RN: 120-98-9
M. Wt: 269.3 g/mol
InChI Key: HTYRTGGIOAMLRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-Amino-4-hydroxybenzene-1,3-disulphonic acid can involve processes like sulphonation and alkali fusion. Paper[“] discusses the formation of 3-hydroxy-2-methylbenzoic acid from an aminonaphthalene disulphonic acid through alkali fusion, which suggests that a similar approach might be used for synthesizing benzene derivatives with sulphonyl groups. Paper[“] describes the sulphonation of m-aminobenzenesulphonic acid in fuming sulphuric acid, leading to polysubstituted products. This indicates that sulphonation conditions, such as the concentration of sulphuric acid, can significantly affect the degree of substitution on the benzene ring, which is relevant for the synthesis of disulphonic acids.

Molecular Structure Analysis

The molecular structure of compounds with amino and sulphonyl groups on a benzene ring is influenced by the positions of these substituents. The papers do not directly address the structure of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid, but they do provide information on how substituents can affect the overall molecular configuration. For example, paper[“] discusses the steric strain in polysubstituted anilines and how it can be relieved, which is pertinent when considering the molecular structure of a disulphonic acid with additional substituents.

Chemical Reactions Analysis

The chemical reactions of aminobenzenesulphonic acids are complex and can lead to various products depending on the reaction conditions. Paper[“] shows that in fuming sulphuric acid, m-aminobenzenesulphonic acid can undergo further sulphonation, and the resulting products can undergo desulphonation under certain conditions. This suggests that 5-Amino-4-hydroxybenzene-1,3-disulphonic acid could also participate in similar sulphonation and desulphonation reactions, depending on the environmental conditions.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid, they do offer insights into the properties of related compounds. For instance, paper[“] describes the solid-state synthesis of ring-substituted aminobenzenesulphonic acids and their characterization, which implies that the physical properties such as solubility and crystallinity can be influenced by the presence and position of substituents on the benzene ring. These properties are crucial for understanding the behavior of such compounds in various environments and applications.

Scientific research applications

Environmental and Water Treatment Applications

A study on the degradation of acetaminophen by advanced oxidation processes highlights the relevance of similar compounds in water treatment and environmental remediation. Advanced oxidation processes (AOPs) are critical for removing recalcitrant compounds from water, indicating the potential use of related chemical structures for environmental applications (Qutob et al., 2022).

Medical Applications

In the medical field, multiparticulate systems containing 5-aminosalicylic acid for treating inflammatory bowel disease show the significance of structurally related compounds in developing therapeutic agents. This research demonstrates the utility of such compounds in creating effective treatment modalities for chronic conditions (Bautzová et al., 2011).

Materials Science

The exploration of phosphonic acid for various applications, including as bioactive properties, bone targeting, and material functionalization, suggests the potential for 5-Amino-4-hydroxybenzene-1,3-disulphonic acid in materials science. Such applications span a wide range of fields from chemistry and biology to physics, underlining the importance of chemical compounds in developing new materials and technologies (Sevrain et al., 2017).

properties

IUPAC Name

5-amino-4-hydroxybenzene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO7S2/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14/h1-2,8H,7H2,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYRTGGIOAMLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152647
Record name 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
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Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-hydroxybenzene-1,3-disulphonic acid

CAS RN

120-98-9
Record name 2-Aminophenol-4,6-disulfonic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-4-hydroxybenzene-1,3-disulphonic acid
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